Cas no 2503-06-2 (Estra-5(10),9(11)-diene-3,17-dione)

Estra-5(10),9(11)-diene-3,17-dione Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | E888105-50mg |

Estra-5(10),9(11)-diene-3,17-dione |

2503-06-2 | 50mg |

$ 201.00 | 2023-09-07 | ||

| TRC | E888105-500mg |

Estra-5(10),9(11)-diene-3,17-dione |

2503-06-2 | 500mg |

$ 1610.00 | 2023-09-07 |

Estra-5(10),9(11)-diene-3,17-dione 関連文献

-

1. Biosynthesis of estrogens. Estr-5(10)-ene-3,17-dione: isolation, metabolism and mechanistic implicationsH. Ranjith W. Dharmaratne,James. L. Kilgore,Esther Roitman,Cedric Shackleton,Eliahu Caspi J. Chem. Soc. Perkin Trans. 1 1993 1529

Estra-5(10),9(11)-diene-3,17-dioneに関する追加情報

Comprehensive Overview of Estra-5(10),9(11)-diene-3,17-dione (CAS No. 2503-06-2): Properties, Applications, and Research Insights

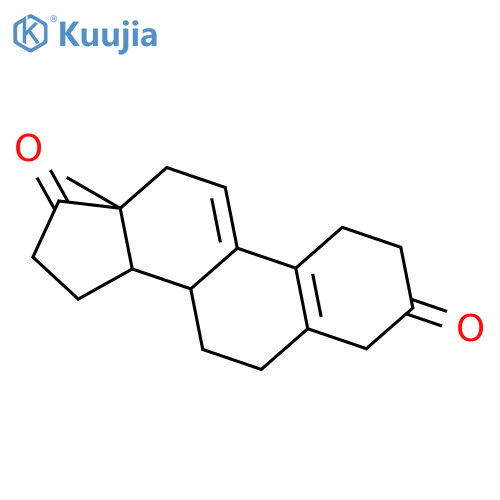

Estra-5(10),9(11)-diene-3,17-dione (CAS No. 2503-06-2) is a steroidal compound with significant relevance in pharmaceutical and biochemical research. This diene-dione derivative belongs to the estrane family, characterized by its unique double-bond configuration at positions 5(10) and 9(11). Its molecular structure, featuring ketone groups at C-3 and C-17, makes it a versatile intermediate in the synthesis of hormonally active compounds. Researchers frequently explore its role in steroidogenesis and enzyme inhibition studies, aligning with growing interest in targeted drug design and metabolic pathway modulation.

The compound’s physicochemical properties include a molecular weight of 284.39 g/mol and a lipophilic nature, which influences its solubility in organic solvents like dichloromethane and ethanol. These traits are critical for its applications in chromatographic purification and crystallization processes. Recent studies highlight its potential as a precursor for anti-inflammatory agents, connecting to the rising demand for non-opioid therapeutics—a hot topic in pain management research. Users searching for "steroidal anti-inflammatory alternatives" or "estrane derivatives in drug development" will find this compound particularly relevant.

In the context of green chemistry, Estra-5(10),9(11)-diene-3,17-dione has garnered attention for its role in sustainable synthesis methods. Innovations such as biocatalysis and microwave-assisted reactions have been employed to optimize its production, reducing waste and energy consumption. This aligns with the pharmaceutical industry’s shift toward eco-friendly practices, a frequently searched topic among process chemists and environmental researchers.

Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing CAS No. 2503-06-2. Its distinct UV absorbance profile (λmax ~240 nm) facilitates detection in complex matrices. These methods are often queried by professionals investigating "quality control of steroid intermediates" or "spectral data interpretation for diene-diones." Additionally, the compound’s stability under controlled conditions (recommended storage at 2–8°C) ensures its utility in long-term studies.

Emerging applications of Estra-5(10),9(11)-diene-3,17-dione extend to cancer research, where its structural analogs are evaluated for hormone receptor modulation. With increasing searches for "steroids in oncology" and "estrane-based therapeutics," this compound’s mechanistic insights into cell proliferation pathways are highly valuable. However, rigorous in vitro and in vivo validations are ongoing to elucidate its full therapeutic potential.

To summarize, CAS No. 2503-06-2 represents a pivotal scaffold in medicinal chemistry, bridging traditional steroid research with contemporary drug discovery trends. Its multifaceted applications—from anti-inflammatory development to sustainable synthesis—position it as a compound of enduring scientific interest. For researchers exploring "steroid intermediate suppliers" or "estrane derivative patents," this overview underscores the compound’s significance in both academic and industrial settings.

2503-06-2 (Estra-5(10),9(11)-diene-3,17-dione) Related Products

- 1270293-84-9((1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol)

- 898441-60-6(N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide)

- 1207023-83-3(2-(2,5-dimethylphenyl)-4-{[(2-fluorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine)

- 18017-20-4(1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)-octane)

- 1572-52-7(2-Methylenepentanedinitrile)

- 105283-60-1(4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride)

- 1142206-85-6(N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)

- 637747-33-2(7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(4-methylpiperazin-1-yl)methyl-4H-chromen-4-one)

- 223754-20-9(5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride)

- 205518-89-4(2-Ethylpyrimidine-5-carbaldehyde)